2-(1,3-benzothiazol-2-yl)-5-[(2-methoxyphenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate
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Overview
Description
2-(1,3-Benzothiazol-2-yl)-5-[(2-methoxyphenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate is a complex organic compound featuring a benzothiazole moiety, a methoxyphenyl group, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-5-[(2-methoxyphenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Moiety: Starting with ortho-aminothiophenol and a suitable aldehyde, the benzothiazole ring is formed through a cyclization reaction.
Construction of the Pyrazolopyridine Core: This involves the reaction of a suitable pyridine derivative with hydrazine to form the pyrazole ring, followed by further functionalization to introduce the oxo group.
Coupling Reactions: The benzothiazole and pyrazolopyridine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-5-[(2-methoxyphenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the oxo group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, 2-(1,3-benzothiazol-2-yl)-5-[(2-methoxyphenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate may exhibit interesting pharmacological properties. It could potentially act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism by which 2-(1,3-benzothiazol-2-yl)-5-[(2-methoxyphenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity. The benzothiazole moiety is known for its ability to interact with biological macromolecules, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylthio)-1-(4-methoxyphenyl)ethanone
- N-(1,3-Benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-yl)-5-[(2-methoxyphenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate is unique due to its pyrazolopyridine core, which provides additional sites for functionalization and potential biological activity. The presence of the methoxyphenyl group also adds to its chemical diversity, allowing for unique interactions in both chemical and biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C22H17N4O3S- |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-[(2-methoxyphenyl)methyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate |
InChI |
InChI=1S/C22H18N4O3S/c1-13-20-16(11-19(27)25(13)12-14-7-3-5-9-17(14)29-2)24-26(21(20)28)22-23-15-8-4-6-10-18(15)30-22/h3-11,27H,12H2,1-2H3/p-1 |
InChI Key |
HUGBHTMVRZODIZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CC5=CC=CC=C5OC)[O-] |
Origin of Product |
United States |
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